1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide
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Overview
Description
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, and antitumor properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields . The iminophosphorane can also react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate to produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Chemical Reactions Analysis
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can be performed to form various fused ring systems.
Scientific Research Applications
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can interfere with DNA repair mechanisms, contributing to its antitumor activity .
Comparison with Similar Compounds
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
- N- 1Benzofuro[3,2-d]pyrimidin-4-yltryptophan : This compound has similar structural features but different biological activities .
- Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives : These compounds also exhibit diverse biological activities but have a different core structure .
- Benzofuropyrimidinone inhibitors : These compounds are known for their kinase inhibitory activities and are used in cancer research .
The uniqueness of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide lies in its specific combination of structural features and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26N4O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-pentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-2-3-6-11-22-21(26)15-9-12-25(13-10-15)20-19-18(23-14-24-20)16-7-4-5-8-17(16)27-19/h4-5,7-8,14-15H,2-3,6,9-13H2,1H3,(H,22,26) |
InChI Key |
ULTRYNMGVLGVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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